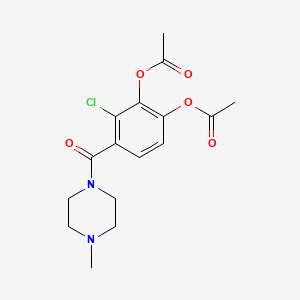
3-Chloro-4-(4-methylpiperazine-1-carbonyl)-1,2-phenylene diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(4-methylpiperazine-1-carbonyl)-1,2-phenylene diacetate: is a complex organic compound that features a chloro-substituted phenylene ring with a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-methylpiperazine-1-carbonyl)-1,2-phenylene diacetate typically involves multiple steps:
Formation of the Phenylene Core: The phenylene core is synthesized through a series of aromatic substitution reactions. Starting with a chlorinated benzene derivative, the compound undergoes nitration, reduction, and subsequent substitution reactions to introduce the desired functional groups.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction. The phenylene core is reacted with 4-methylpiperazine under controlled conditions to form the desired product.
Acetylation: The final step involves the acetylation of the phenylene-piperazine compound using acetic anhydride in the presence of a catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms are often employed.
化学反応の分析
Types of Reactions
3-Chloro-4-(4-methylpiperazine-1-carbonyl)-1,2-phenylene diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenylene derivatives.
科学的研究の応用
3-Chloro-4-(4-methylpiperazine-1-carbonyl)-1,2-phenylene diacetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用機序
The mechanism of action of 3-Chloro-4-(4-methylpiperazine-1-carbonyl)-1,2-phenylene diacetate involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets neurotransmitter receptors and enzymes involved in signal transduction pathways.
Pathways Involved: It modulates the activity of these targets, leading to altered cellular responses and physiological effects.
類似化合物との比較
Similar Compounds
3-Chloro-4-methoxy-5-(4-methylpiperazine-1-carbonyl)phenylboronic acid: Similar structure but with a boronic acid group.
4-(4-Methylpiperazin-1-yl)phenylboronic acid: Contains a piperazine ring but lacks the chloro and carbonyl groups.
Uniqueness
3-Chloro-4-(4-methylpiperazine-1-carbonyl)-1,2-phenylene diacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and material science.
特性
CAS番号 |
137054-48-9 |
|---|---|
分子式 |
C16H19ClN2O5 |
分子量 |
354.78 g/mol |
IUPAC名 |
[2-acetyloxy-3-chloro-4-(4-methylpiperazine-1-carbonyl)phenyl] acetate |
InChI |
InChI=1S/C16H19ClN2O5/c1-10(20)23-13-5-4-12(14(17)15(13)24-11(2)21)16(22)19-8-6-18(3)7-9-19/h4-5H,6-9H2,1-3H3 |
InChIキー |
ZEBKIDJNBHMTJB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C(=C(C=C1)C(=O)N2CCN(CC2)C)Cl)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



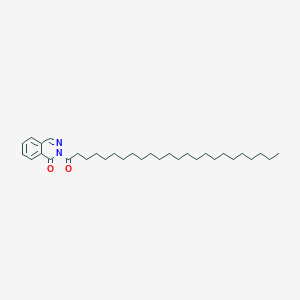
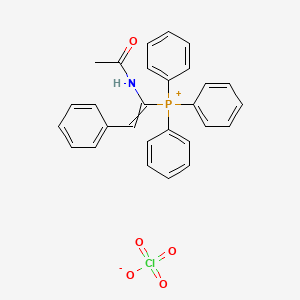
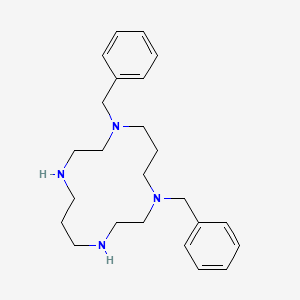
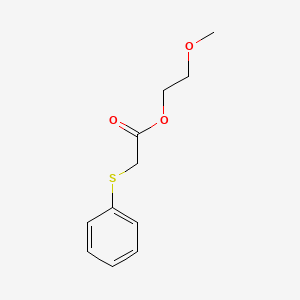
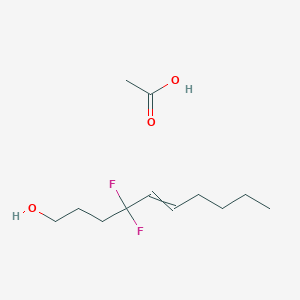
![8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one](/img/structure/B14270194.png)
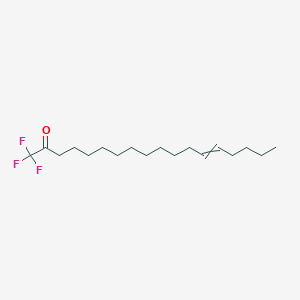
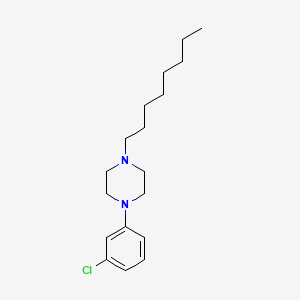
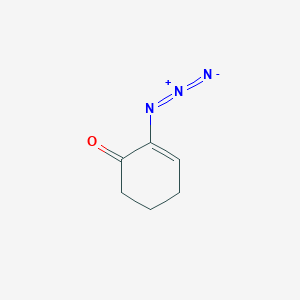
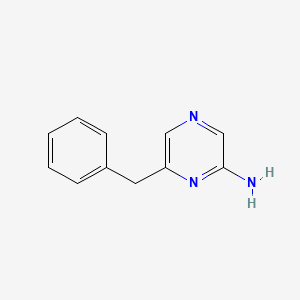
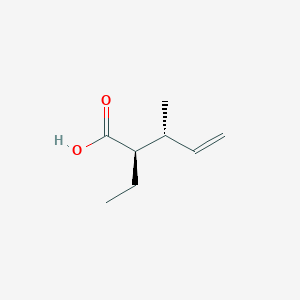
![4-[Tris(trimethylsilyl)methyl]benzoyl azide](/img/structure/B14270230.png)
![2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline](/img/structure/B14270231.png)
